molecular formula C23H17BrN4O6 B11558415 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11558415
M. Wt: 525.3 g/mol
InChI Key: SZLYHTOVVZFFNX-LGJNPRDNSA-N
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Description

3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of bromophenyl, formamido, acetamido, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including electrophilic aromatic substitution, nitration, and bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl and nitrobenzoate derivatives, such as:

  • 2-Bromophenyl 4-nitrobenzoate
  • 3-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Uniqueness

The uniqueness of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17BrN4O6

Molecular Weight

525.3 g/mol

IUPAC Name

[3-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17BrN4O6/c24-20-7-2-1-6-19(20)22(30)25-14-21(29)27-26-13-15-4-3-5-18(12-15)34-23(31)16-8-10-17(11-9-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+

InChI Key

SZLYHTOVVZFFNX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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